1,2,4-Triazine-5-carboxylic acid

Physicochemical profiling ADME prediction Salt formation

1,2,4-Triazine-5-carboxylic acid (CAS 1260664-79-6, MF: C₄H₃N₃O₂, MW: 125.09 g·mol⁻¹) is a nitrogen-rich heterocyclic scaffold bearing a carboxylic acid at the C5 position of the 1,2,4-triazine ring. The 1,2,4-triazine core is highly electron-deficient due to three annular nitrogen atoms, which strongly polarises the C5 carboxyl group and lowers its pKa relative to benzoic acid.

Molecular Formula C4H3N3O2
Molecular Weight 125.09 g/mol
Cat. No. B15051883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazine-5-carboxylic acid
Molecular FormulaC4H3N3O2
Molecular Weight125.09 g/mol
Structural Identifiers
SMILESC1=C(N=CN=N1)C(=O)O
InChIInChI=1S/C4H3N3O2/c8-4(9)3-1-6-7-2-5-3/h1-2H,(H,8,9)
InChIKeyGERSIKCSWYDFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazine-5-carboxylic acid – A Distinct Heterocyclic Building Block for Bioorthogonal Reagents, Pharmaceutical Intermediates, and High-Energy Materials


1,2,4-Triazine-5-carboxylic acid (CAS 1260664-79-6, MF: C₄H₃N₃O₂, MW: 125.09 g·mol⁻¹) is a nitrogen-rich heterocyclic scaffold bearing a carboxylic acid at the C5 position of the 1,2,4-triazine ring . The 1,2,4-triazine core is highly electron-deficient due to three annular nitrogen atoms, which strongly polarises the C5 carboxyl group and lowers its pKa relative to benzoic acid . This compound is distinguished from its more stable 6-carboxylic acid isomer by a markedly higher propensity for thermal decarboxylation—a property that defines its utility as a transient intermediate in inverse electron-demand Diels–Alder (IEDDA) cascades and bioorthogonal ligation strategies . Its 5-substitution pattern also confers unique steric and electronic control over cycloaddition reactivity, a feature exploited in mutually orthogonal dual-labeling bioorthogonal systems [1].

Why 1,2,4-Triazine-5-carboxylic acid Cannot Be Replaced by Its Positional Isomers or Common Heterocyclic Alternatives


Positional isomerism on the 1,2,4-triazine ring is not a trivial structural nuance—it dictates the compound's electronic landscape, thermal stability, and pericyclic reactivity profile. The 5-carboxylic acid isomer exhibits a predicted pKa of 2.08 ± 0.10, making it significantly more acidic than its 6-amino-stabilised derivative (pKa 3.13 ± 0.10) . This enhanced acidity, coupled with the electron-withdrawing effect of the adjacent N4 and N1 atoms, renders the parent 5-acid highly susceptible to thermal decarboxylation, in contrast to the markedly more stable 6-carboxylic acid isomer . In bioorthogonal chemistry, 5-substituted 1,2,4-triazines react with sterically encumbered strained alkynes such as TMTH at a measured rate constant of k₂ = 0.22 ± 0.01 M⁻¹·s⁻¹, whereas 6-substituted triazines exhibit no detectable reactivity under identical conditions [1]. These are not incremental differences but categorical shifts in reactivity that preclude generic interchange among triazine regioisomers.

1,2,4-Triazine-5-carboxylic acid – Quantitative Differentiation Evidence Versus Comparators


Carboxylic Acid pKa: 5-COOH vs 6-Amino-5-COOH – A 1.05 Log Unit Acidity Difference That Governs Ionisation State at Physiological pH

The parent 1,2,4-triazine-5-carboxylic acid has a predicted pKa of 2.08 ± 0.10 (ChemicalBook), which is 1.05 log units lower than that of its stabilised 6-amino derivative (pKa 3.13 ± 0.10) . This approximately 11-fold difference in acid dissociation constant means that at pH 5.5, the parent acid is >99.9% deprotonated (carboxylate form), whereas the 6-amino derivative is ~99.6% deprotonated—a meaningful distinction for formulations, salt selection, and chromatographic purification strategies.

Physicochemical profiling ADME prediction Salt formation

Bioorthogonal Reactivity: 5-Substituted Triazine vs 6-Substituted Triazine with Sterically Encumbered Strained Alkyne TMTH – Exclusive Reactivity Window

In a 2019 Chemical Science study, 5-phenyl-1,2,4-triazine (2) reacted with tetramethylthiacycloheptyne (TMTH, 9) with a measured second-order rate constant of k₂ = 0.22 ± 0.01 M⁻¹·s⁻¹ [1]. Under identical conditions, the 6-substituted triazine (1) exhibited no detectable reactivity, and even a more reactive 6-substituted triazine variant (S3) showed only minimal conversion [1]. In an equimolar competition experiment with excess TMTH, only the 5-substituted triazine was consumed, while the 6-substituted isomer remained intact [1].

Bioorthogonal chemistry IEDDA cycloaddition Dual labeling

Triazine-TCO Ligation Kinetics: 5-Carboxylate Ester vs Other Substitution Patterns – Moderate but Tunable Rates Spanning 0.007 to 230 M⁻¹·s⁻¹

Second-order rate constants for 1,2,4-triazine–TCO ligation span over four orders of magnitude depending on the substitution pattern, ranging from 0.007 M⁻¹·s⁻¹ for electron-rich triazines to 230 M⁻¹·s⁻¹ for C3-trifluoromethylated derivatives [1]. A Hammett analysis of triazine-TCO rate constants yielded ρ = 0.49, confirming that electron-withdrawing substituents (such as the 5-carboxylic acid or its esters) accelerate the IEDDA cycloaddition through LUMO lowering [2]. In comparison, tetrazine–TCO ligation rates can reach ~8 × 10⁴ M⁻¹·s⁻¹ with sTCO reagents, but tetrazines lack the aqueous stability of triazines for recombinant protein production applications [3]. The triazine scaffold thus occupies a distinct reactivity–stability niche: slower than tetrazines but stable enough for direct incorporation during protein expression [4].

Bioconjugation Click chemistry Reaction kinetics

Thermal Decarboxylation Propensity: 5-COOH vs 6-COOH Isomer Stability Under Synthetic Conditions

The 1,2,4-triazine-5-carboxylic acid scaffold is explicitly characterised as having a higher decarboxylation propensity compared to the 6-carboxylic acid isomer . The electron-withdrawing effect of the triazine ring facilitates thermal decarboxylation of the C5 carboxyl group, often requiring storage as a salt or stabilisation with electron-donating substituents such as -NH₂ at the C6 position . Thermal decarboxylation of 1,2,4-triazine-3-carboxylic acid is reported to proceed in 40% yield to afford unsubstituted 1,2,4-triazine, and other triazinecarboxylic acids behave similarly [1]. The C5 isomer is therefore uniquely positioned as a traceless precursor: decarboxylation at the C5 position generates a vacant site for subsequent functionalisation, whereas the more stable 6-COOH isomer persists under conditions where the 5-COOH is consumed.

Thermal stability Decarboxylation Synthetic intermediate handling

Enzyme Inhibition Potency: 1,2,4-Triazine Class vs Standard Inhibitors Tacrine and Ethacrynic Acid – Comparable AChE and GST Activity at Low Micromolar IC₅₀

A 2025 study by Türkan et al. evaluated 1,2,4-triazine compounds (Tr-1, Tr-2, Tr-3) as dual AChE and GST inhibitors [1]. IC₅₀ values ranged from 2.45 to 9.91 μM for AChE and 3.98 to 8.45 μM for GST, with corresponding Ki values of 0.67–4.37 μM (AChE) and 3.80–10.61 μM (GST) [1]. The inhibitory activity was reported as comparable to the standard inhibitors Tacrine (AChE) and Ethacrynic acid (GST) [1]. A separate study on substituted 1,2,4-triazines (3a–c, 5, 6, 10) reported even lower IC₅₀ ranges: 1.41–4.28 μM (AChE) and 1.58–4.13 μM (GST) [2]. Tr-2 was the most effective cytotoxic molecule against HepG2 liver cancer cells across 24, 48, and 72 h time points [1]. Note: these data are for substituted 1,2,4-triazine derivatives, not the parent 5-carboxylic acid; the carboxylic acid serves as the synthetic entry point for generating these bioactive derivatives.

Acetylcholinesterase inhibition Glutathione S-transferase inhibition Anticancer screening

1,2,4-Triazine-5-carboxylic acid – Key Application Scenarios Driven by Quantitative Differentiation


Bioorthogonal Probe Development Requiring Mutually Orthogonal Dual-Labeling Capability

The 5-substitution pattern of 1,2,4-triazine-5-carboxylic acid derivatives enables exclusive reactivity with sterically encumbered strained alkynes such as TMTH (k₂ = 0.22 ± 0.01 M⁻¹·s⁻¹), while 6-substituted triazines show no detectable reaction [1]. This selectivity enables two-colour bioorthogonal labeling experiments in which a 5-substituted triazine–TMTH pair operates orthogonally alongside a tetrazine–cyclopropene pair with zero cross-reactivity [1]. The carboxylic acid handle at C5 provides the conjugation site for attaching fluorophores, biotin, or drug payloads via standard amide coupling chemistry. Researchers developing multi-component live-cell imaging or targeted protein degradation (PROTAC) applications should procure the 5-carboxylic acid building block specifically, as the 6-isomer cannot access this reactivity space.

Traceless Decarboxylative Precursor for IEDDA Cascade Synthesis of Nitrogen-Containing Polycycles

The heightened thermal decarboxylation propensity of the 5-COOH isomer relative to the 6-COOH isomer [1] makes it uniquely suited as a traceless precursor in pericyclic reaction cascades. Upon thermal decarboxylation, the C5 position is vacated, generating a reactive 1,2,4-triazine intermediate that can participate as an electron-deficient azadiene in inverse electron-demand Diels–Alder reactions with tethered alkynyl dienophiles, leading to lactam- and lactone-annulated α-carbolines in excellent yields under microwave promotion [2]. This synthetic strategy is inaccessible with the more thermally robust 6-COOH isomer, which resists decarboxylation under comparable conditions. Medicinal chemistry groups synthesising α-carboline libraries for kinase inhibitor screening should preferentially source the 5-carboxylic acid isomer.

Medicinal Chemistry Building Block for AChE/GST Dual Inhibitor Lead Optimisation

1,2,4-Triazine derivatives have demonstrated AChE inhibition IC₅₀ values as low as 1.41 μM and GST inhibition IC₅₀ values as low as 1.58 μM, with activity comparable to clinical standard inhibitors Tacrine and Ethacrynic acid [1]. The carboxylic acid at C5 serves as the primary synthetic handle for amide coupling and esterification, enabling rapid parallel library generation to explore structure–activity relationships at the C5 position [2]. Additionally, the 6-amino derivative (6-amino-1,2,4-triazine-5-carboxylic acid, pKa 3.13) provides a stabilised alternative for applications requiring greater thermal robustness while retaining the C5 carboxylate for derivatisation [3]. Procurement of both the parent 5-carboxylic acid and its 6-amino derivative enables a two-pronged medicinal chemistry strategy: the parent acid for decarboxylative functionalisation and the 6-amino derivative for stable conjugate synthesis.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The 1,2,4-triazine-5-carboxylic acid scaffold provides a compact, nitrogen-rich ligand framework with five hydrogen-bond acceptor sites and a low predicted pKa of 2.08, favouring carboxylate coordination to 3d transition metal ions [1]. 1,2,4-Triazine-based ligands have been employed in the synthesis of coordination compounds with Cu(I), Ag(I), and Zn(II), with complexation behaviour characterised by UV-Vis, NMR, ESI-MS, and X-ray diffraction [2]. The distinct N1–N2–C3–N4–C5–C6 atom arrangement of the 5-carboxylic acid isomer positions the carboxylate donor at a unique vector relative to the triazine N-donor set, generating coordination geometries that differ from those accessible with the 3- or 6-carboxylic acid isomers. Researchers designing luminescent metal complexes or MOFs with tailored pore geometries should evaluate all three regioisomers, with the 5-COOH variant offering distinct spatial donor topology.

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